Cas no 2227875-50-3 (rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine)

rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine
- EN300-1803744
- 2227875-50-3
-
- インチ: 1S/C11H13F2N/c1-11(2)9(10(11)14)6-3-7(12)5-8(13)4-6/h3-5,9-10H,14H2,1-2H3/t9-,10-/m0/s1
- InChIKey: QNTONGPYMGTWOZ-UWVGGRQHSA-N
- ほほえんだ: FC1C=C(C=C(C=1)[C@H]1[C@@H](C1(C)C)N)F
計算された属性
- せいみつぶんしりょう: 197.10160574g/mol
- どういたいしつりょう: 197.10160574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803744-1.0g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 1g |
$1429.0 | 2023-06-02 | ||
Enamine | EN300-1803744-0.05g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 0.05g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1803744-0.25g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 0.25g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1803744-2.5g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 2.5g |
$2800.0 | 2023-09-19 | ||
Enamine | EN300-1803744-10g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 10g |
$6144.0 | 2023-09-19 | ||
Enamine | EN300-1803744-1g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 1g |
$1429.0 | 2023-09-19 | ||
Enamine | EN300-1803744-0.1g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 0.1g |
$1257.0 | 2023-09-19 | ||
Enamine | EN300-1803744-0.5g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 0.5g |
$1372.0 | 2023-09-19 | ||
Enamine | EN300-1803744-5.0g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 5g |
$4143.0 | 2023-06-02 | ||
Enamine | EN300-1803744-10.0g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 10g |
$6144.0 | 2023-06-02 |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amineに関する追加情報
Introduction to rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227875-50-3)
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227875-50-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring and a 3,5-difluorophenyl substituent. These features contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The cyclopropane ring in the structure of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine imparts rigidity and conformational constraints, which can influence the compound's interactions with biological targets. The presence of the 3,5-difluorophenyl group adds further complexity and can enhance the compound's pharmacological properties by modulating its binding affinity and selectivity.
Recent studies have explored the potential of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine in various therapeutic areas. One notable application is in the field of neuroscience, where this compound has shown promise as a modulator of neurotransmitter systems. Research has indicated that it can interact with specific receptors involved in mood regulation and cognitive function, making it a potential candidate for the treatment of neurological disorders such as depression and anxiety.
In addition to its neuropharmacological properties, rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that it may have therapeutic potential in the management of inflammatory diseases such as arthritis and inflammatory bowel disease.
The chiral nature of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine is another important aspect that has been studied extensively. Chirality can significantly impact the pharmacokinetics and pharmacodynamics of a compound, and understanding the differences between enantiomers is crucial for optimizing drug efficacy and safety. Recent advancements in chiral separation techniques have enabled researchers to isolate and characterize individual enantiomers of this compound, providing valuable insights into their distinct biological activities.
From a synthetic perspective, the preparation of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine involves several key steps. The synthesis typically begins with the formation of a cyclopropane derivative through a [1+2] cycloaddition reaction. Subsequent functionalization steps are then employed to introduce the 3,5-difluorophenyl substituent and other necessary moieties. The use of advanced synthetic methods and catalysts has facilitated the efficient production of this compound on both laboratory and industrial scales.
The safety profile of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine is an important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity and favorable pharmacokinetic properties. However, further research is needed to fully evaluate its safety in humans. Clinical trials are currently underway to assess the efficacy and safety of this compound in various therapeutic indications.
In conclusion, rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227875-50-3) represents an intriguing molecule with diverse biological activities and potential therapeutic applications. Its unique structural features and chiral nature make it a valuable candidate for further investigation in medicinal chemistry and drug development. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds promise for contributing to the treatment of various medical conditions.
2227875-50-3 (rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine) 関連製品
- 2003420-41-3(2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid)
- 1340451-05-9(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-ol)
- 1227606-70-3(5-Chloro-2-methoxypyridine-3-acetonitrile)
- 1251032-53-7(2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid)
- 956252-54-3(1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)
- 2137757-38-9(2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-)
- 923862-35-5(1-(furan-2-yl)methyl-5-phenyl-2,3-dihydro-1H-imidazole-2-thione)
- 100256-91-5(2,6-Dimethyl-4-propoxybenzoic acid)
- 1805454-92-5(4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride)
- 865593-01-7(5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one)




